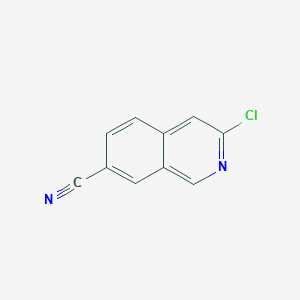

3-Chloroisoquinoline-7-carbonitrile

Overview

Description

3-Chloroisoquinoline-7-carbonitrile is an organic compound with a molecular formula of C10H5ClN2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various synthetic methods and chemical reactions . The synthesis often involves the construction of quinoline ring systems and reactions to form fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis

The molecular formula of this compound is C10H5ClN2 . It is a derivative of isoquinoline, which is composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions of this compound involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups . These reactions have been successfully applied and used in the production of biologically active compounds .Scientific Research Applications

Synthesis and Chemical Reactions

Chloroquinoline derivatives, including 3-Chloroisoquinoline-7-carbonitrile, are pivotal in synthetic chemistry due to their utility in producing biologically active compounds. The synthesis and reactions of these derivatives are diverse, involving various synthetic methods and chemical reactions. These compounds are utilized in the production of numerous biologically active compounds, underscoring their importance in medicinal chemistry and drug design (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).

Optoelectronic and Charge Transport Properties

The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally similar to this compound, reveals their potential as multifunctional materials. These compounds exhibit promising applications in the field of materials science, particularly in developing new optoelectronic devices. Their charge transport properties make them suitable for use in electronic and photovoltaic applications, indicating their contribution to advancements in technology and renewable energy sources (Irfan et al., 2020).

Corrosion Inhibition

Novel quinoline derivatives, including those related to this compound, have been studied for their corrosion inhibition performance on metals. These compounds exhibit significant inhibition efficiency, making them valuable in protecting metals from corrosion. This application is crucial in industries where metal longevity and integrity are paramount, such as in construction and manufacturing. The ability of these compounds to act as corrosion inhibitors contributes to their industrial importance, offering solutions to common challenges in materials science and engineering (Erdoğan et al., 2017).

Fluorescent Materials and Sensing

Research on chloroquinoline derivatives has also led to the development of new fluorescent materials with potential applications in sensing and imaging. These compounds' photophysical properties make them suitable for use in fluorescence-based sensors and bioimaging techniques, providing tools for scientific research and medical diagnostics. The ability to synthesize compounds with tailored fluorescent properties expands the toolkit available to researchers in biochemistry and cell biology, enabling novel approaches to studying biological processes and diseases (Singh, Singh, & Khurana, 2017).

Mechanism of Action

While the specific mechanism of action for 3-Chloroisoquinoline-7-carbonitrile is not explicitly stated, quinoline derivatives have been found to exhibit various biological activities . They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

Safety and Hazards

The safety data sheet for 3-Chloroisoquinoline indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

3-chloroisoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-4-8-2-1-7(5-12)3-9(8)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREVPRZCJDTANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)